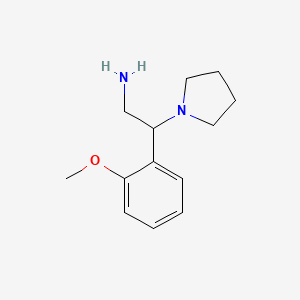
Methyl 4-amino-3-bromo-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-amino-3-bromo-5-iodobenzoate” is an organic compound . It is a derivative of benzoic acid, which is a common constituent of many different plants and fruits . The compound contains functional groups such as an amino group (-NH2), a bromo group (-Br), and an iodo group (-I) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an amino group (-NH2), a bromo group (-Br), and an iodo group (-I) attached to it . The exact positions of these groups on the benzene ring can vary, which can lead to different isomers of the compound .Chemical Reactions Analysis
“this compound” could potentially undergo various chemical reactions due to the presence of the amino, bromo, and iodo groups . These groups are reactive and can participate in a variety of chemical reactions, such as substitution reactions .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
- Methyl 4-amino-3-bromo-5-iodobenzoate derivatives, like the zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have shown potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Pharmaceuticals
- The compound has been used in the synthesis of various pharmaceutical intermediates. For instance, its derivatives have been employed in the synthesis of amisulpride, an antipsychotic medication (Wang Yu, 2008).
Antimicrobial Activity
- Some derivatives of this compound have demonstrated antimicrobial properties. Compounds like 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, synthesized from this compound, have shown significant antimicrobial activity against various microorganisms (Bhagat, Deshmukh, & Kuberkar, 2012).
Chemical Synthesis and Structure Analysis
- The compound has been used in various chemical syntheses, leading to the development of novel organic structures. Studies have focused on understanding the molecular structure, vibrational spectra, and other properties of its derivatives, such as 2-amino-5-bromo-benzoic acid methyl ester (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).
Safety and Hazards
“Methyl 4-amino-3-bromo-5-iodobenzoate” is considered hazardous . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Wirkmechanismus
Mode of Action
It’s known that the compound can participate in C-N bond formation via Cu-catalyzed cross-coupling with boronic acids . This suggests that it may interact with its targets through bond formation, leading to changes in the target molecules. More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
The compound is involved in the synthesis of carbazole alkaloids through C-N bond formation . Carbazole alkaloids are a class of compounds with various biological activities. The exact downstream effects of this pathway and how it is affected by Methyl 4-amino-3-bromo-5-iodobenzoate are subjects of ongoing research.
Result of Action
It’s known to participate in the synthesis of carbazole alkaloids , which suggests it may have a role in the production of these biologically active compounds
Eigenschaften
IUPAC Name |
methyl 4-amino-3-bromo-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDXJUCZOAEOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2846329.png)


![2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2846335.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2846336.png)


![2-benzyl-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2846341.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide](/img/structure/B2846342.png)
